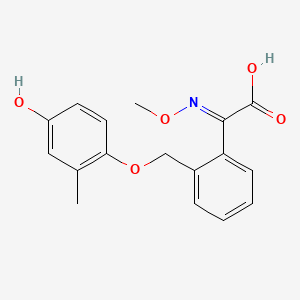
4-Hydroxy Kresoxim-methyl Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Kresoxim-methyl Carboxylic Acid is a chemical compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . It is a white solid with relatively low solubility and is primarily used as an intermediate in the synthesis of fungicides and pesticides . This compound exhibits broad-spectrum fungicidal activity and is particularly effective against diseases in crops such as rice and soybeans .
Preparation Methods
The synthesis of 4-Hydroxy Kresoxim-methyl Carboxylic Acid involves multiple steps and is generally complex . The synthetic route typically includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with a suitable halogenated compound to form a phenoxy intermediate.
Methoxyiminoacetic acid formation: The phenoxy intermediate undergoes further reactions to introduce the methoxyiminoacetic acid moiety.
Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.
Industrial production methods often involve optimizing these steps to improve yield and reduce costs. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are adjusted to achieve the desired product efficiently .
Chemical Reactions Analysis
4-Hydroxy Kresoxim-methyl Carboxylic Acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted products.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy Kresoxim-methyl Carboxylic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy Kresoxim-methyl Carboxylic Acid involves inhibiting mitochondrial respiration in fungi . This inhibition disrupts the energy production process in fungal cells, leading to their death. The compound targets specific enzymes in the mitochondrial electron transport chain, preventing the synthesis of ATP, which is essential for fungal growth and survival .
Comparison with Similar Compounds
4-Hydroxy Kresoxim-methyl Carboxylic Acid can be compared with other similar compounds, such as:
Kresoxim-methyl: This compound is a precursor to this compound and shares similar fungicidal properties.
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Pyraclostrobin: A strobilurin fungicide with broader spectrum activity and different molecular targets.
The uniqueness of this compound lies in its specific hydroxylation, which enhances its fungicidal activity and makes it a valuable intermediate in the synthesis of more potent fungicides .
Properties
CAS No. |
181373-11-5 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2Z)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16- |
InChI Key |
HEMVDCDJEKCCCZ-VLGSPTGOSA-N |
SMILES |
CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |
Synonyms |
2-[(4-Hydroxy-2-methylphenoxy)methyl]-α-(methoxyimino)benzeneacetic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


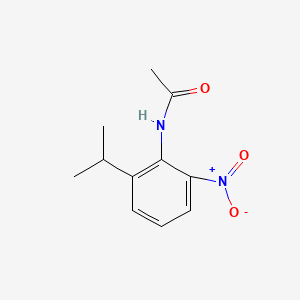
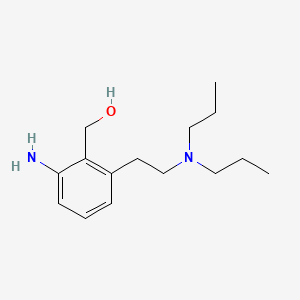
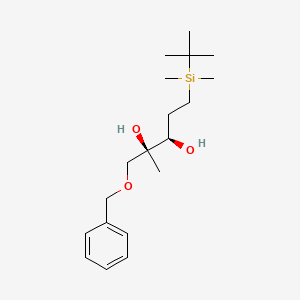

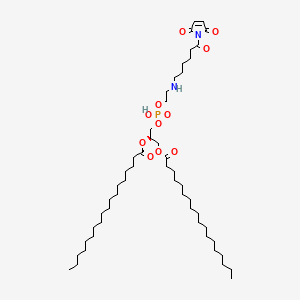
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

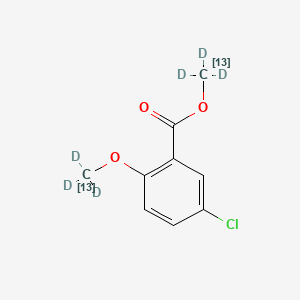
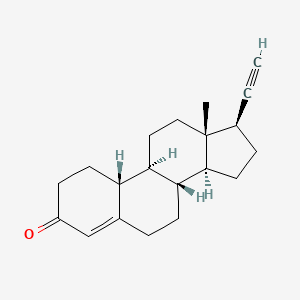
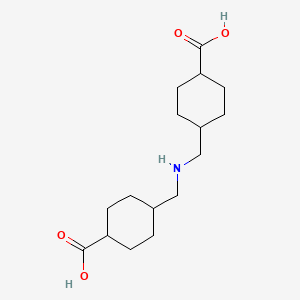
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
